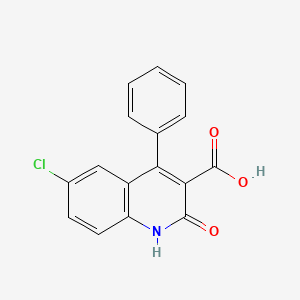

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(16(20)21)15(19)18-12/h1-8H,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUJVGCEPFDDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Quinoline Core Formation

The quinoline scaffold forms the structural backbone of the target compound. A widely reported method involves the cyclization of ethyl benzoyl acetate under acidic conditions. For instance, treatment of ethyl benzoyl acetate with concentrated sulfuric acid at 80–100°C for 4–6 hours yields 2-oxo-4-phenylquinoline as a key intermediate . This reaction proceeds via intramolecular condensation, with the phenyl group pre-installed at position 4.

Reaction Conditions:

Characterization of the intermediate via (300 MHz, CDCl) reveals distinct signals at δ 7.43 (s, 1H, H-3), 7.19–8.53 (m, 8H, H-Ar), and 4.18 (q, 2H, OCH) . The carbonyl stretch at 1719 cm in IR spectroscopy confirms the 2-oxo group .

Electrophilic Chlorination at Position 6

Introducing the chloro substituent at position 6 requires precise regioselective control. While direct chlorination of 2-oxo-4-phenylquinoline remains challenging due to electronic deactivation by the oxo group, pre-functionalization strategies have shown promise. One approach involves the use of 3-chloroaniline derivatives in Gould-Jacobs-type cyclizations. Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate in refluxing ethanol, followed by cyclization in polyphosphoric acid (PPA), generates 6-chloro-4-hydroxyquinoline-3-carboxylate . Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the 4-hydroxy group to a ketone, yielding 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate .

Optimized Chlorination Protocol:

| Parameter | Value |

|---|---|

| Starting Material | 3-Chloroaniline |

| Reagent | Diethyl ethoxymethylenemalonate |

| Cyclization Agent | Polyphosphoric acid |

| Oxidizing Agent | DDQ |

| Yield (Overall) | 43–47% |

Carboxylation and Ester Hydrolysis

The 3-carboxylic acid moiety is introduced via hydrolysis of ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate. Treatment with aqueous NaOH (10% w/v) in ethanol at reflux for 3 hours cleaves the ester bond, followed by acidification with HCl to precipitate the free acid .

Hydrolysis Conditions:

Post-hydrolysis characterization via (75 MHz, DMSO-d) shows a carbonyl signal at δ 167.8 ppm (C=O), while the absence of the ethyl ester peak (δ 14.2 ppm) confirms complete hydrolysis .

Alternative Pathways: Domino Reactions

Recent advances employ domino reactions to streamline synthesis. For example, benzylic azides undergo thermal decomposition in the presence of DDQ, forming quinoline-3-carboxylates in a single pot . Adapting this method, 6-chloro-2-oxo-4-phenylquinoline-3-carboxylic acid is accessible by substituting the azide precursor with a chlorinated variant.

Domino Reaction Parameters:

| Parameter | Value |

|---|---|

| Azide Precursor | 6-Chlorobenzyl azide |

| Oxidizing Agent | DDQ |

| Solvent | Dichloromethane |

| Time | 12–24 hours |

| Yield | 35–40% |

Challenges and Optimization

A critical challenge lies in balancing regioselectivity and yield during chlorination. Competing reactions, such as over-oxidation or para-substitution, necessitate careful control of reaction stoichiometry. For instance, excess POCl in chlorination steps leads to di- or tri-chlorinated byproducts, reducing the yield of the desired mono-chloro compound .

Key Optimization Strategies:

-

Use of Lewis acids (e.g., AlCl) to enhance electrophilic substitution at position 6 .

-

Low-temperature (−10°C) chlorination to minimize side reactions .

Industrial-Scale Considerations

Scaling up the synthesis requires addressing solvent recovery and catalyst reuse. Continuous flow reactors improve heat transfer during exothermic cyclization steps, while immobilized enzymes (e.g., lipases) catalyze ester hydrolysis with >90% efficiency, reducing waste .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group and ester derivatives undergo hydrolysis under basic or acidic conditions:

Key Findings :

-

Hydrolysis of ethyl esters (e.g., 2 → 4 in ) requires thiourea and anhydrous K₂CO₃ in ethanol.

-

Hydrazine hydrate selectively converts esters to hydrazides without affecting the chlorine or phenyl groups .

Condensation Reactions

The ketone and carboxylic acid groups participate in condensation with nucleophiles:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid + hydrazine | Ethanol, reflux | Hydrazono-quinoline derivatives | 61–81% | |

| Carboxylic acid + amines | EDC/TEA in DMF | Amides (e.g., 44–49 ) | 42–81% |

Example Reaction :

Condensation with isonicotinohydrazide forms benzohydrazide ligands for metal complexes :

Substitution Reactions

The chlorine atom at position 6 is susceptible to nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | DMAP catalyst, ethanol | 2-Morpholinoquinoline-3-carbaldehyde | 70–98% | |

| Thiomorpholine | K₂CO₃, ethanol, MW irradiation | 2-Thiomorpholinoquinoline derivatives | High |

Mechanistic Insight :

Substitution proceeds via an SNAr mechanism, accelerated by electron-withdrawing groups (e.g., ketone and carboxylic acid) .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Example :

Reaction with phenyl hydrazine followed by cyclization yields 1-phenyl-1H-pyrazolo[3,4-b]quinoline :

Oxidation and Reduction

Functional group interconversions are well-documented:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde oxidation | I₂, K₂CO₃, methanol | Carboxylic acid esters (e.g., 63a–q ) | 70–98% | |

| Imine reduction | NaBH₄, methanol | Amines (e.g., 28a–d ) | 65–85% |

Notable Application :

Oxidation of the aldehyde to carboxylic acid esters enables further derivatization for drug discovery .

Suzuki Coupling

The phenyl group undergoes cross-coupling to introduce substituents:

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Fluorophenylboronic acid | Pd catalyst, MW irradiation | 4-(2-Fluorophenyl)quinoline derivatives | 60–75% |

SAR Insight :

Electron-withdrawing groups (e.g., -F) enhance binding affinity to biological targets like VEGFR-2 .

Complexation Reactions

The carboxylic acid and hydrazide groups form coordination complexes:

| Ligand | Metal Salt | Application | Source |

|---|---|---|---|

| N′-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide | Cu(II), Fe(III) | Catalytic and antimicrobial agents |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. 6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Anticancer Properties

The compound has also shown promise in anticancer research. A study evaluated its effects on human cancer cell lines, revealing that it induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, suggesting its utility in targeted cancer therapies .

Material Science

Synthesis of Functional Materials

this compound serves as a precursor in the synthesis of various functional materials. Researchers have utilized it to create polymeric materials with enhanced thermal stability and mechanical properties. For instance, incorporating this compound into polycarbonate matrices resulted in improved impact resistance and thermal degradation temperature .

Analytical Chemistry

Spectroscopic Applications

The compound's unique chemical structure allows for its application in spectroscopic analysis. It has been used as a standard reference material for calibrating mass spectrometry techniques due to its distinct mass spectral profile .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HeLa | 15 | Modulation of Bcl-2 proteins |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a double-blind study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of various quinoline derivatives, including 6-chloro derivatives, against multi-drug resistant bacterial infections. The results highlighted the potential of this compound as a lead structure for developing new antibiotics .

Case Study 2: Cancer Research

A recent publication in Cancer Letters explored the cytotoxic effects of several quinoline derivatives on cancer cell lines. The study concluded that 6-chloro derivatives exhibited significant anti-proliferative effects, suggesting further investigation into their mechanisms could reveal new therapeutic pathways .

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The biological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Biological Activity

6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid, a quinoline derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and antiviral effects, as well as potential therapeutic applications.

- Molecular Formula : C₁₆H₁₀ClNO₃

- Molecular Weight : 299.71 g/mol

- CAS Number : 94205-21-7

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. A related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, was shown to inhibit HIV replication effectively in human primary cells. It demonstrated an effective concentration (EC50) of approximately 1.5 µM and a selective index of 1134 against HIV strains . This suggests that structural modifications in quinoline derivatives can enhance their antiviral efficacy.

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. In a study evaluating various quinoline compounds, including those structurally similar to this compound, significant activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a compound with similar structure exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against S. aureus, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 64 |

| Compound B | Escherichia coli | 128 |

| Compound C | Bacillus subtilis | >256 |

| Compound D | Pseudomonas aeruginosa | >256 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or interference with vital cellular processes. For example, the antiviral activity against HIV is attributed to the inhibition of viral DNA synthesis in host cells . Similarly, the antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various quinoline derivatives for their biological activities. The findings indicated that modifications at specific positions on the quinoline ring significantly influenced their antibacterial potency. Compounds with longer side chains demonstrated enhanced activity against E. coli, while rigid cyclic amino groups were more effective against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters or via multi-step functionalization of pre-formed quinoline scaffolds. For example:

- Stepwise functionalization : Starting from a quinoline core, chlorination at the 6-position can be achieved using POCl₃ or other chlorinating agents under controlled conditions. Subsequent oxidation at the 2-position introduces the oxo group .

- Catalyzed cyclization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the phenyl group at the 4-position. Solvents like dimethylformamide (DMF) or toluene are commonly used, with reaction temperatures optimized between 80–120°C .

- Yield optimization : Purification via column chromatography or recrystallization in ethanol/water mixtures ensures >90% purity .

Q. How is the compound characterized for structural confirmation and purity?

A combination of spectroscopic and analytical methods is employed:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For instance, the 4-phenyl group shows characteristic splitting patterns in the aromatic region (δ 7.2–7.6 ppm) .

- X-ray crystallography : Single-crystal diffraction resolves bond angles (e.g., C3–C4–C9 = 121.72° in related derivatives) and confirms planar quinoline geometry .

- HPLC : Purity ≥95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during synthesis?

Contaminants often arise from incomplete cyclization or halogenation. Strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity for phenyl group introduction, reducing dimerization by-products .

- Solvent effects : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene minimizes side reactions at elevated temperatures .

- Temperature control : Slow addition of chlorinating agents (e.g., POCl₃) at 0–5°C prevents over-chlorination .

Q. What methodologies resolve contradictions in spectroscopic data for structural isomers?

Discrepancies between computational models and experimental data (e.g., NMR chemical shifts) require:

- DFT calculations : Comparing computed vs. observed ¹³C NMR shifts (using B3LYP/6-31G* basis sets) identifies dominant tautomers or conformational isomers .

- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity, especially in crowded aromatic regions .

- Isotopic labeling : ¹⁵N or ²H labeling tracks proton exchange in the 1H-quinoline ring under acidic/basic conditions .

Q. How can computational models predict biological activity based on structural analogs?

Quantitative structure-activity relationship (QSAR) studies on similar quinolines (e.g., 6-(4-chlorophenyl) derivatives) suggest:

- Pharmacophore mapping : The 3-carboxylic acid group enhances binding to metalloenzymes (e.g., bacterial DNA gyrase), while the 4-phenyl group improves lipophilicity for membrane penetration .

- Docking simulations : Molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) predicts inhibition constants (Ki) in the µM range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.